Cyanophthalide

Übersicht

Beschreibung

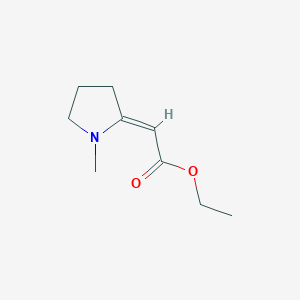

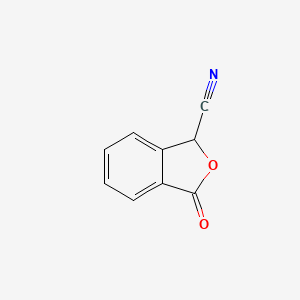

Cyanophthalide, also known as 5-Cyanophthalide, is a chemical compound with the molecular formula C9H5NO2 . It has a molecular weight of 159.14 g/mol . It is used as an intermediate in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

Cyanophthalide can be synthesized from phthalimide through a series of reactions including nitration, reduction, carbonyl, and Sandmeyer reaction . Another method involves starting from 5-carboxyphthalide which is converted into the corresponding acylochloride. The latter is then reacted with hydroxylamine to produce the corresponding hydroxamyl phthalide, which is subsequently subjected to a dehydration reaction to produce 5-cyanophthalide .

Molecular Structure Analysis

The IUPAC name for Cyanophthalide is 1-oxo-3H-2-benzofuran-5-carbonitrile . The InChI string is InChI=1S/C9H5NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,5H2 . The Canonical SMILES string is C1C2=C(C=CC(=C2)C#N)C(=O)O1 .

Chemical Reactions Analysis

The process of synthesizing Cyanophthalide involves several chemical reactions. Starting from 5-carboxyphthalide, it is converted into the corresponding acylochloride. This is then reacted with hydroxylamine to produce the corresponding hydroxamyl phthalide. Finally, a dehydration reaction is carried out to produce 5-cyanophthalide .

Physical And Chemical Properties Analysis

Cyanophthalide has a molecular weight of 159.14 g/mol . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass is 159.032028402 g/mol . It has a rotatable bond count of 0 .

Wissenschaftliche Forschungsanwendungen

Alternative Synthesis of Cyanophthalide

Cyanophthalide is a key synthetic intermediate in the preparation of certain antidepressants, such as Citalopram. An alternative synthesis method for 5-cyanophthalide has been developed, offering a three-step process that avoids the use of environmentally harmful cyanides (Micheli et al., 2001).

Pharmaceutical and Antiviral Applications

Unexpected compounds like 2-aza-1-cyano-4-hydroxy-anthraquinones, derived from phthalide annulation of 2-alkylpyridin-3-ones, show potential in antiviral applications, especially against Epstein-Barr Virus Early Antigen (EBV-EA) and as antimicrobial agents. The cyano moiety in these compounds originates from 3-cyanophthalide (Claessens et al., 2007).

Chemical Synthesis and Carbon Economy

3-Cyanophthalides react with allene carboxylates to produce naphtho[b]furanones. This process maintains carbon economy, meaning no carbon is lost during the reaction. This efficiency is important for sustainable chemical synthesis processes (Jana & Mal, 2018).

Polymers and Material Science

Cyanophthalide derivatives have been utilized in the synthesis of aromatic polyamides. These polymers, containing phthalazinone moiety and cyano groups, exhibit potential as heat-resistant and processable materials, relevant in the field of material science and engineering (Yu et al., 2009).

Environmental Applications

In environmental science, cyanophthalide derivatives have been studied for their role in treating wastewater contaminated with cyano groups. For instance, isophthalonitrile (IPN) wastewater, containing two cyano groups, has been successfully treated using biological methods and immobilized efficiently coupling microorganisms (Zhang et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-oxo-1H-2-benzofuran-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIVIZQHTBRFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454560 | |

| Record name | cyanophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanophthalide | |

CAS RN |

27613-27-0 | |

| Record name | cyanophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-(3H)-isobenzofurnone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-cyanophthalide in organic synthesis?

A1: 3-Cyanophthalide is a highly versatile building block in organic synthesis, particularly for constructing complex polycyclic aromatic compounds. Its significance stems from its ability to undergo Hauser-Kraus annulation, a reaction where its anion reacts with a Michael acceptor, followed by cyclization and expulsion of the cyano group, forming a new aromatic ring. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Can you elaborate on the Hauser-Kraus annulation and its applications with cyanophthalides?

A2: The Hauser-Kraus annulation, pioneered by Hauser et al. and Kraus et al., utilizes the nucleophilic character of the cyanophthalide anion. This anion attacks the β-position of α,β-unsaturated carbonyl compounds (Michael acceptors), leading to Michael addition. Subsequent intramolecular cyclization and elimination of the cyanide group yield highly functionalized linear fused aromatics or hydroaromatics. This method has proven invaluable in synthesizing natural products like anthraquinones, which display a broad spectrum of biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What alternative reagents can be used in place of 3-cyanophthalide in annulation reactions?

A3: While 3-cyanophthalide is widely employed, 3-(phenylsulfonyl)phthalide offers an alternative for phthalide annulation reactions. The choice between the two often depends on the specific substrate and desired reaction conditions. Researchers have explored the reactivity and selectivity of both reagents in various synthetic applications. []

Q4: Are there any regioselective challenges associated with the Hauser-Kraus annulation?

A4: Yes, achieving regiocontrol in Hauser-Kraus annulations, particularly with substituted phthalides and quinone monoacetals, can be challenging. The substituents on both reactants influence the reaction outcome. Researchers have observed that reactions employing 3-cyanophthalide anions generally result in higher yields of condensed products compared to those using 3-phenylsulfonylphthalides. []

Q5: What are some innovative synthetic approaches for preparing cyanophthalides?

A5: Several efficient methods exist for synthesizing cyanophthalides, including:

- Dehydration of Cyanohydrins: This method involves converting 3-hydroxyphthalides to their corresponding cyanohydrins, followed by dehydration using reagents like dicyclohexylcarbodiimide (DCC), leading to high yields of 3-cyanophthalides and their derivatives. []

- Direct Conversion of Phthalaldehydic Acids: Trimethylsilyl cyanide (TMSCN), in conjunction with PhI(OAc)2 and BF3.OEt2, enables the direct transformation of phthalaldehydic acids into 3-cyanophthalides at room temperature. This method tolerates various substituents on the substrates, including 2-formylbenzamides. [, ]

Q6: How are cyanophthalides employed in the synthesis of naturally occurring anthraquinones?

A6: Cyanophthalides serve as key building blocks for assembling the anthraquinone core structure found in various natural products. Researchers utilize Hauser-Kraus annulations of cyanophthalides with appropriately substituted cyclohexadienones to access diversely substituted anthraquinones. This strategy has been successfully employed in the synthesis of naturally occurring bromorhodocomatulins, highlighting the versatility of cyanophthalides in accessing complex natural product scaffolds. []

Q7: Beyond anthraquinones, what other classes of natural products can be synthesized using cyanophthalides?

A7: Cyanophthalides have proven valuable in synthesizing various natural products beyond anthraquinones, including:

- Arylnaphthalene Lactones: These compounds, including diphyllin, justicidin A, and taiwanin E, exhibit diverse biological activities. Researchers have developed a general synthetic strategy using Hauser-Kraus annulation of cyanophthalides with subsequent Suzuki-Miyaura cross-couplings to access this important class of natural products. []

- Naphtho[b]furanones: These molecules are accessible through an efficient, carbon-conserved synthesis involving the anionic annulation of 3-cyanophthalides with allene carboxylates. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

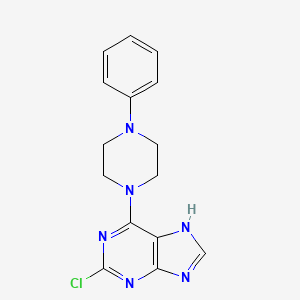

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)phenylamine](/img/structure/B1624804.png)

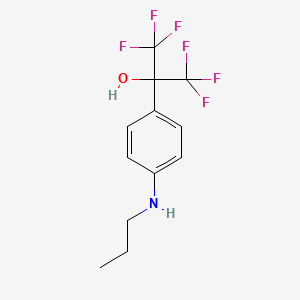

![1-(Pyridin-2-YL)-6,7,8,9-tetrahydro-5H-cyclohepta[C]pyridine](/img/structure/B1624811.png)

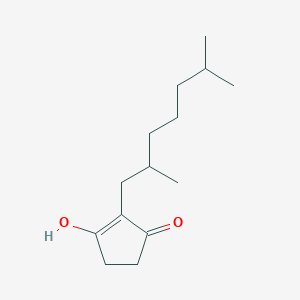

![3-Phenyl-1-(pyridin-2-yl)[1]benzofuro[3,2-c]pyridine](/img/structure/B1624812.png)

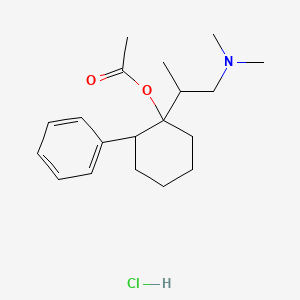

![N7-Methyl-N2,N7-diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624815.png)

![8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol](/img/structure/B1624817.png)

![Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1624821.png)